molecular formula C22H13BrN4O2 B2778999 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291862-31-1

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No. B2778999
CAS RN: 1291862-31-1
M. Wt: 445.276
InChI Key: MPEDFWXBPRXOKB-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, and a phthalazinone ring . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring, for example, is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups present in its structure. For example, the bromophenyl group could potentially undergo further electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Unfortunately, without more specific information, it’s difficult to predict these properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Compounds structurally related to 1,3,4-oxadiazole and phthalazinone derivatives have been synthesized and identified for their potential antimicrobial activities. These compounds were designed to explore their effects against various bacterial and fungal strains. The motivation behind these syntheses was to study the structure-activity relationships and identify potential therapeutic agents with enhanced efficacy and reduced side effects. Notably, several derivatives showed promising antimicrobial activities, indicating the potential of these chemical scaffolds in developing new antimicrobial agents (El-Hashash et al., 2012).

  • Another study focused on the synthesis and characterization of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives. These compounds were synthesized without solvent and screened for antimicrobial activity against various bacteria and fungi strains. This research underscores the potential of incorporating 1,2,4-triazole and thiophenyl groups in designing compounds with significant antimicrobial properties (Kaneria et al., 2016).

  • A series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were synthesized and evaluated for their antimicrobial activities. The study aimed at exploring the antimicrobial potential of these derivatives against various bacterial and fungi strains, with several compounds demonstrating notable antimicrobial activity. This research highlights the antimicrobial potential of compounds containing the 1,3,4-oxadiazol moiety and phthalazinone scaffold, contributing to the search for new antimicrobial agents (Sridhara et al., 2010).

Structural and Synthetic Studies

  • The crystalline structure and hydrogen bonding patterns of a compound structurally related to the title compound were elucidated, providing insights into the molecular interactions that may contribute to its biological activities. Understanding these structural details can inform the design of new compounds with enhanced biological activities and optimized physicochemical properties (Fun et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could potentially include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-15-8-6-7-14(13-15)20-24-21(29-26-20)19-17-11-4-5-12-18(17)22(28)27(25-19)16-9-2-1-3-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEDFWXBPRXOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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